5-(Trifluoromethyl)-2'-deoxycytidine
Description
Overview of 5-(Trifluoromethyl)-2'-deoxycytidine as a Synthetic Nucleoside Analog
This compound is a modified pyrimidine (B1678525) nucleoside. Structurally, it is an analog of the naturally occurring deoxycytidine, a fundamental component of deoxyribonucleic acid (DNA). The key modification in TFdC is the substitution of the hydrogen atom at the 5th position of the cytosine base with a trifluoromethyl (-CF3) group. cymitquimica.com This seemingly minor alteration has profound implications for the molecule's chemical and physical properties.
As a synthetic nucleoside analog, TFdC retains the core structure that allows it to be recognized by cellular machinery involved in DNA synthesis. cymitquimica.com It consists of a deoxyribose sugar linked to the trifluoromethylated cytosine base. This structural mimicry enables its potential incorporation into DNA strands during replication. nih.gov However, the presence of the bulky and highly electronegative trifluoromethyl group can interfere with normal DNA replication and transcription processes, a characteristic that underpins much of its research interest. nih.gov
The introduction of the trifluoromethyl group also impacts the molecule's lipophilicity and metabolic stability, making it a subject of investigation in medicinal chemistry. cymitquimica.com Researchers have explored its potential as both an anticancer and antiviral agent, as well as a tool for probing DNA structure and function.
Rationale for Trifluoromethylation in Nucleoside Analog Design
The strategic incorporation of a trifluoromethyl group into nucleoside analogs is a well-established approach in medicinal chemistry, driven by several key scientific principles. The trifluoromethyl group is a bioisostere of the methyl group, meaning it has a similar size but different electronic properties. wikipedia.org This substitution can lead to significant changes in a molecule's biological activity.
One of the primary reasons for trifluoromethylation is to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to enzymatic degradation, particularly oxidation, which can inactivate many drug candidates. cymitquimica.comwikipedia.org This increased stability can lead to a longer biological half-life.
Historical Context and Initial Research Avenues
The exploration of fluorinated pyrimidines as potential therapeutic agents dates back to the mid-20th century. A significant precursor to TFdC in this field is 5-trifluoromethyl-2'-deoxyuridine , also known as trifluridine (B1683248). Research into trifluridine in the 1960s and 1970s demonstrated its potent antitumor and antiviral activities. nih.gov These early studies established that the trifluoromethyl group at the 5-position of the pyrimidine ring was a critical feature for its biological effects, primarily through the inhibition of thymidylate synthetase and incorporation into DNA, leading to DNA damage. nih.govnih.gov
The logical progression from the promising results with trifluridine was the synthesis and investigation of its cytidine (B196190) counterpart, this compound. The rationale was that TFdC could potentially have a different spectrum of activity, a varied mechanism of action, or improved pharmacological properties compared to its uridine (B1682114) analog. The conversion of 5-substituted 2'-deoxyuridines to their corresponding 2'-deoxycytidines is a known chemical transformation, providing a direct route to synthesize TFdC from the more extensively studied trifluridine.
Initial research avenues for TFdC mirrored those of trifluridine, focusing on its potential as an anticancer and antiviral agent. cymitquimica.com Early investigations explored its cytotoxicity against various cancer cell lines and its ability to inhibit the replication of different viruses. These studies aimed to determine if TFdC could offer advantages over existing therapies and to understand the structure-activity relationships within this class of compounds.
Detailed Research Findings
The scientific investigation of this compound and its related analogs has yielded a wealth of data. The tables below summarize key findings from various studies, illustrating the compound's properties and biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂F₃N₃O₄ | cymitquimica.com |
| Molecular Weight | 295.22 g/mol | cymitquimica.com |
| Synonyms | 2'-Deoxy-5-(trifluoromethyl)cytidine | cymitquimica.com |
Table 2: Antiviral Activity of 5-Substituted 2'-Deoxyuridines
This table provides context by showing the antiviral activity of the precursor to TFdC, highlighting the potency of the trifluoromethyl substitution compared to other halogens. The activity is presented as the 50% minimum inhibitory concentration (MIC₅₀) in μg/mL.
| Compound | Herpes Simplex Virus (MIC₅₀) | Vaccinia Virus (MIC₅₀) | Reference |
| 5-Iodo-2'-deoxyuridine | 0.07 - 10 | 0.07 - 0.2 | nih.gov |
| 5-Bromo-2'-deoxyuridine | 0.07 - 10 | 0.07 - 0.2 | nih.gov |
| 5-Trifluoromethyl-2'-deoxyuridine | > 5-Cl, > 5-F | > 5-Cl, > 5-F | nih.gov |
| 5-Chloro-2'-deoxyuridine | Lower than I, Br, CF₃ | Lower than I, Br, CF₃ | nih.gov |
| 5-Fluoro-2'-deoxyuridine (B1346552) | Lower than I, Br, CF₃ | Lower than I, Br, CF₃ | nih.gov |
Table 3: Antitumor Activity of 5-Substituted 2'-Deoxyuridines and their Derivatives
This table illustrates the high cytostatic activity of 5-trifluoromethyl-2'-deoxyuridine against L1210 leukemia cells, providing a basis for the investigation of TFdC in cancer research. The activity is presented as the 50% inhibitory dose (ID₅₀) in μg/mL.
| Compound | ID₅₀ for L1210 cells (μg/mL) | Reference |
| 5-Fluoro-2'-deoxyuridine | 0.002 | nih.gov |
| 5-Trifluoromethyl-2'-deoxyuridine | 0.06 | nih.gov |
| 5-Fluoro-2'-deoxyuridine 3',5'-cyclic monophosphate | 20-30 times less potent than nucleoside | nih.gov |
| 5-Trifluoromethyl-2'-deoxyuridine 3',5'-cyclic monophosphate | 20-30 times less potent than nucleoside | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)14)7-1-5(18)6(3-17)20-7/h2,5-7,17-18H,1,3H2,(H2,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPCSMIPDACTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C(F)(F)F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 5-(Trifluoromethyl)-2'-deoxycytidine
The direct synthesis of this compound is not extensively documented in readily available literature. However, a common and established strategy for the synthesis of 5-substituted 2'-deoxycytidines involves the chemical transformation of the corresponding 5-substituted 2'-deoxyuridine analog. This approach is particularly relevant as the synthesis of 5-(Trifluoromethyl)-2'-deoxyuridine (TFmdU), also known as trifluridine (B1683248), is well-established.
The conversion of a 5-substituted 2'-deoxyuridine to a 2'-deoxycytidine (B1670253) analog typically involves a multi-step process. A general and effective method proceeds through the activation of the O4-position of the uridine (B1682114) ring, followed by displacement with ammonia (B1221849) or an amine. One common activation agent is 1,2,4-triazole in the presence of a coupling agent like phosphorus oxychloride (POCl₃) or a sulfonyl chloride. This forms a reactive 4-(1,2,4-triazol-1-yl) intermediate. Subsequent treatment of this intermediate with a source of ammonia, such as aqueous or methanolic ammonia, leads to the desired 5-substituted 2'-deoxycytidine.
Another approach involves the use of a peptide coupling agent such as Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) in the presence of a base like cesium carbonate to activate the C4-amide of the uridine nucleobase for subsequent displacement with various amines.
These general methods for the conversion of 5-substituted uridines to cytidines provide a viable and likely pathway for the synthesis of this compound from its more readily accessible uridine counterpart.
Stereoselective Synthesis and Anomeric Forms
The stereochemistry of the glycosidic bond and the sugar moiety are crucial for the biological activity of nucleoside analogs. Consequently, stereoselective synthetic methods are paramount in this field.
Synthesis of Alpha Anomers of Trifluoromethyl-Deoxyuridine Analogs
The synthesis of nucleosides often results in a mixture of α and β anomers, with the β-anomer typically being the biologically active form for incorporation into DNA. However, α-anomers are also of scientific interest. The chemical synthesis of 2'-deoxy-5-(trifluoromethyl)uridine has been shown to produce both the α and β anomers. The separation of these anomers can be achieved by chromatographic techniques. While specific methods for the stereoselective synthesis of the α-anomer of this compound are not detailed, the strategies employed for the corresponding uridine analog are instructive. Control over the anomeric ratio during the glycosylation reaction, which couples the sugar and the base, is a key aspect of these syntheses. Factors such as the nature of the protecting groups on the sugar, the catalyst used, and the reaction conditions can influence the stereochemical outcome.
Synthesis of L-Enantiomers of Trifluoromethyl-Deoxyuridine Analogs
The synthesis of L-enantiomers of nucleosides, which are the mirror images of the natural D-enantiomers, is another area of active research. The synthesis of the L-enantiomer of 4'-C-ethynyl-2'-deoxycytidine has been reported, demonstrating the feasibility of accessing L-configured cytidine (B196190) analogs. While a specific synthesis for the L-enantiomer of this compound is not described, the general principles of stereoselective synthesis using L-sugars as starting materials would be applicable. The synthesis of the L-enantiomer of trifluorothymidine (5-(Trifluoromethyl)-2'-deoxyuridine) has been accomplished, and a similar synthetic strategy starting from an appropriate L-2-deoxyribose derivative could be envisioned for the preparation of L-5-(Trifluoromethyl)-2'-deoxycytidine.
Chemical Derivatization and Transformation Pathways
The trifluoromethyl group and the pyrimidine (B1678525) ring of this compound are susceptible to various chemical transformations.
Reactions with Methoxyamine and Formation of Related Uracil (B121893) Derivatives
The reaction of cytosine and its nucleosides with O-substituted hydroxylamines, such as methoxyamine, is a known chemical modification. This reaction typically occurs at the C4 and C6 positions of the cytosine ring. rsc.org At acidic pH, methoxyamine adds across the C5-C6 double bond, and the exocyclic amino group at C4 is substituted by a methoxyamino group. rsc.org This leads to the formation of N⁴-methoxy-6-methoxyamino-5,6-dihydrocytidine derivatives. rsc.org
While no specific studies on the reaction of this compound with methoxyamine are available, the strong electron-withdrawing nature of the trifluoromethyl group at the 5-position would likely influence the reactivity of the pyrimidine ring. It is plausible that the initial addition and substitution reactions would still occur, although the rate and stability of the products might be altered compared to unsubstituted cytidine. Further investigation is needed to fully characterize the products of this reaction.
Hydrolysis Pathways and Products (e.g., 5-Carboxy-2'-deoxyuridine (B46656) Formation)
The hydrolysis of 5-trifluoromethyl-substituted pyrimidine nucleosides is a significant transformation pathway. The trifluoromethyl group is susceptible to hydrolysis under basic conditions, leading to the formation of a carboxylic acid group at the 5-position.
Studies on 5-trifluoromethyl-2'-deoxyuridine have shown that it undergoes base-catalyzed hydrolysis to yield 5-carboxy-2'-deoxyuridine. nih.gov This hydrolysis is pH-dependent and follows first-order kinetics. nih.gov The rate of hydrolysis increases with increasing pH. nih.gov
| pH | Rate Constant (s⁻¹) at 37°C | Half-life (hours) at 37°C |
| 7.0 | 4.19 x 10⁻⁵ | 45.7 |
| 7.5 | 9.30 x 10⁻⁵ | 20.6 |
| 8.0 | 1.61 x 10⁻⁴ | 11.9 |
Data from the hydrolysis of 5-trifluoromethyl-2'-deoxyuridine. nih.gov
Conversion to Other Nucleoside Analogs (e.g., 5-Cyano-2'-deoxyuridine)
The trifluoromethyl group at the 5-position of pyrimidine nucleosides, such as in this compound, is a potent electron-withdrawing group. While enhancing certain biological properties, this group can also be susceptible to chemical transformations under specific conditions, particularly those employed during standard oligonucleotide synthesis protocols.
One of the most significant transformations is the conversion of the 5-trifluoromethyl group into a 5-cyano group. This reaction has been documented for the analogous nucleoside, 2'-deoxy-5-(trifluoromethyl)uridine. When this uridine analog was subjected to standard cleavage and deprotection conditions using concentrated ammonium hydroxide (NH₄OH) at 55°C for 16 hours, the trifluoromethyl group was efficiently converted into a cyano group, yielding 5-cyano-2'-deoxyuridine. nih.govhi.is This transformation occurs because the trifluoromethyl group reacts with the ammonium hydroxide used in the deprotection step of solid-phase DNA synthesis. hi.is
To confirm the identity of the resulting product, an authentic sample of 5-cyano-2'-deoxyuridine was synthesized independently from 2'-deoxy-5-iodouridine and shown to have identical physical properties to the product derived from the trifluoromethyl precursor. hi.is This reaction highlights a critical consideration for the synthesis of oligonucleotides containing 5-trifluoromethylated pyrimidines. The instability of the C-CF₃ bond under standard ammoniacal deprotection conditions necessitates the use of milder deprotection strategies to preserve the integrity of the trifluoromethyl group.
Table 1: Transformation of 5-Trifluoromethyl Pyrimidine Nucleoside
| Precursor Nucleoside | Reagent/Condition | Product Nucleoside | Reference |
|---|
This observed reactivity has direct implications for this compound. The similar chemical environment of the trifluoromethyl group on the pyrimidine ring suggests it would likely undergo a similar conversion to a 5-cyano derivative under standard deprotection conditions. Therefore, researchers working with this compound must employ alternative, milder deprotection protocols to successfully incorporate it into synthetic DNA strands while maintaining its original chemical structure.
Enzymatic Metabolism and Intracellular Activation
Pathways of Intracellular Phosphorylation
The initial and rate-limiting step in the activation of F3dC is its conversion to the monophosphate form, a reaction catalyzed by specific nucleoside kinases.
While primarily a substrate for dCK, F3dC's metabolic pathway can also involve thymidine (B127349) kinase (TK). After deamination to 5-(Trifluoromethyl)-2'-deoxyuridine (Trifluridine), the resulting nucleoside becomes a substrate for TK. Both host and viral TK can phosphorylate trifluridine (B1683248), with varying efficiencies. For instance, studies have shown that the viral TK from Herpes Simplex Virus (HSV) can phosphorylate trifluridine. nih.gov The phosphorylation of trifluridine by TK is a critical step, as it channels the compound towards its active triphosphate form. nih.gov
Following the initial phosphorylation to its monophosphate form (F3dCMP or trifluridine monophosphate), the nucleoside analog undergoes two subsequent phosphorylation steps to become a triphosphate. These reactions are catalyzed by other cellular kinases, such as thymidylate kinase, which further phosphorylate the monophosphate to a diphosphate (B83284), and then nucleoside diphosphate kinases convert the diphosphate to the active triphosphate form, 5-(Trifluoromethyl)-2'-deoxycytidine triphosphate (F3dCTP) or trifluridine triphosphate (TFT-TP). clinpgx.org The formation of the triphosphate is essential for the compound's incorporation into DNA and its subsequent biological effects. nih.govmdpi.com
Deamination and Catabolism Pathways
The metabolic activation of F3dC is concurrently opposed by catabolic pathways that can either inactivate the compound or convert it to other active metabolites.
Cytidine (B196190) deaminase (CDA) is an enzyme that can deaminate F3dC, converting it to 5-(Trifluoromethyl)-2'-deoxyuridine (trifluridine). nih.gov This deamination step is significant for two primary reasons. Firstly, it represents a potential inactivation pathway for F3dC itself. Secondly, the product of this reaction, trifluridine, is also a potent cytotoxic agent. nih.gov The levels of CDA in cells can, therefore, influence the metabolic route and the ultimate spectrum of active metabolites derived from F3dC. nih.gov In some therapeutic strategies, F3dC is co-administered with a CDA inhibitor, such as tetrahydrouridine (B1681287), to prevent its systemic deamination and increase its bioavailability at the target site. nih.gov
Unlike many other pyrimidine (B1678525) nucleosides, deoxycytidine and its analogs, including F3dC, exhibit resistance to catabolism by pyrimidine nucleoside phosphorylases. nih.gov These enzymes are responsible for cleaving the glycosidic bond of nucleosides, leading to their inactivation. The resistance of F3dC to this catabolic pathway contributes to its metabolic stability and prolongs its intracellular half-life, thereby enhancing its potential for therapeutic efficacy. nih.gov
Interactive Data Tables
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme | Role | Substrate(s) | Product(s) |
| Deoxycytidine Kinase (dCK) | Initial Phosphorylation | This compound (F3dC) | This compound monophosphate (F3dCMP) |
| Cytidine Deaminase (CDA) | Deamination | This compound (F3dC) | 5-(Trifluoromethyl)-2'-deoxyuridine (Trifluridine) |
| Thymidine Kinase (TK) | Phosphorylation of Deaminated Product | 5-(Trifluoromethyl)-2'-deoxyuridine (Trifluridine) | Trifluridine monophosphate |
| Thymidylate Kinase | Sequential Phosphorylation | F3dCMP, Trifluridine monophosphate | F3dCDP, Trifluridine diphosphate |
| Nucleoside Diphosphate Kinase | Final Phosphorylation | F3dCDP, Trifluridine diphosphate | This compound triphosphate (F3dCTP), Trifluridine triphosphate (TFT-TP) |
Intracellular Nucleotide Pool Dynamics and Regulation
Upon entering a cell and undergoing metabolic activation, this compound and its metabolites significantly disrupt the delicate balance of intracellular nucleotide pools, which is essential for DNA synthesis and repair. The major mechanism of action for F3dC, following its conversion to trifluridine (F3dUrd) and subsequent phosphorylation, is the potent inhibition of thymidylate synthase (TS) by its metabolite 5-trifluorothymidine-5'-monophosphate (F3dTMP). nih.gov
Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a critical precursor for the synthesis of deoxythymidine triphosphate (dTTP). nih.gov The powerful inhibition of TS by F3dTMP blocks this reaction, leading to several downstream consequences for nucleotide pools:
Depletion of dTTP: The most direct effect is a sharp decrease in the intracellular concentration of dTTP, depriving the cell of a necessary building block for DNA replication. nih.gov
Accumulation of dUMP: The substrate for TS, dUMP, accumulates as it can no longer be efficiently converted to dTMP. This can lead to the increased formation of deoxyuridine triphosphate (dUTP).
Perturbation of other deoxynucleotides: The disruption in one nucleotide pool often leads to compensatory or secondary changes in others. Studies with related fluoropyrimidines have shown that dTTP depletion can be associated with a significant increase in deoxycytidine triphosphate (dCTP) levels and a reduction in deoxyguanosine triphosphate (dGTP) levels. nih.gov
This profound imbalance in the deoxynucleoside triphosphate (dNTP) pool triggers cellular stress responses. mit.edu The lack of sufficient dTTP and the potential for misincorporation of dUTP into DNA stalls DNA replication, leading to cell cycle arrest, particularly at the S-phase checkpoint, and can ultimately induce apoptosis. nih.govmit.edu The regulation of these pools is also influenced by feedback mechanisms. For example, dCTP and dTTP are allosteric effectors of dCMP deaminase, an enzyme that can influence the levels of pyrimidine nucleotides. nih.gov The alterations induced by F3dC metabolites can thus have cascading and complex effects on nucleotide homeostasis.
Mechanisms of Metabolic Resistance in Cellular Systems
Cellular resistance to this compound can emerge through various metabolic adaptations that either prevent its activation, enhance its inactivation, or circumvent its cytotoxic effects. These resistance mechanisms are often similar to those observed for other nucleoside analogs like 5-fluorouracil (B62378) and cytarabine.
Key mechanisms of metabolic resistance include:
Impaired Intracellular Activation: The initial phosphorylation by deoxycytidine kinase (dCK) is a rate-limiting step for activation. nih.gov Cancer cells can acquire resistance by downregulating the expression of the DCK gene or through mutations that inactivate the dCK enzyme. nih.gov Without efficient conversion to its monophosphate form, F3dC cannot be further metabolized into its active triphosphate metabolite, rendering it ineffective.
Increased Inactivation: Overexpression of cytidine deaminase (CDA) can lead to rapid conversion of F3dC to trifluridine. nih.gov While this conversion is part of the activation pathway to the TS inhibitor F3dTMP, excessive systemic or cellular CDA activity can be a resistance mechanism if it prevents the compound from being phosphorylated by dCK or leads to rapid clearance before it can exert its effect.
Alterations in the Drug Target: The ultimate target of F3dC's active metabolite is thymidylate synthase (TS). nih.gov Resistance can arise from the amplification of the TYMS gene, leading to overexpression of the TS enzyme. nih.govoaepublish.com This increased level of target protein requires a higher concentration of the inhibitor to achieve a cytotoxic effect. Mutations in the TYMS gene that decrease the binding affinity of the inhibitor can also confer resistance. mdpi.com
Enhanced Drug Efflux: Cancer cells can upregulate the expression of membrane transporter proteins that actively pump drugs out of the cell, preventing them from reaching their intracellular targets. The ATP-binding cassette (ABC) transporter superfamily, including proteins like ABCC5 and ABCC10, have been implicated in the efflux of fluoropyrimidine metabolites and can contribute to resistance. researchgate.netnih.gov
Key Enzymes in F3dC Metabolism and Resistance
| Enzyme | Role | Impact of Altered Activity on F3dC Efficacy | Reference |
|---|---|---|---|
| Deoxycytidine Kinase (dCK) | Activates F3dC via phosphorylation. | Decreased expression/activity leads to resistance. | nih.govnih.gov |
| Cytidine Deaminase (CDA) | Inactivates F3dC via deamination. | Increased activity can lead to systemic clearance and resistance. | nih.gov |
| Thymidylate Synthase (TS) | Target of the active metabolite F3dTMP. | Increased expression/mutation leads to resistance. | nih.govoaepublish.com |
Molecular Mechanisms of Action
Direct Interference with DNA Synthesis and Integrity
The metabolites of 5-(Trifluoromethyl)-2'-deoxycytidine directly interfere with the synthesis and structural integrity of DNA through several interconnected mechanisms.
Following its conversion and phosphorylation to trifluridine (B1683248) triphosphate (TFT-TP), the metabolite is incorporated into the DNA of replicating cells. nih.govatdbio.com This incorporation is a critical step in its mechanism of action. mdpi.com Research has shown that TFT is incorporated into DNA to a significantly greater extent than other fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) and 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). nih.gov In one study using HeLa cells, the amount of TFT incorporated into DNA was over 8-fold higher than that of FdUrd and over 300-fold higher than that of 5-FU under the conditions tested. nih.gov This high level of incorporation is believed to be a key reason for its potent activity. nih.govmdpi.com The incorporation is dose-dependent, with higher systemic exposure to TFT leading to increased concentrations within the DNA of both tumor tissues and white blood cells. mdpi.com
Table 1: Comparative DNA Incorporation of Trifluridine (TFT) Metabolite vs. Other Fluoropyrimidines in HeLa Cells
| Compound | IC50 Concentration | Duration of Treatment | DNA Incorporation (pmol/1x10⁶ cells) |
|---|---|---|---|
| Trifluridine (TFT) | 1 µM | 4 hours | 62.2 ± 0.9 |
| 5-fluoro-2'-deoxyuridine (FdUrd) | 0.5 µM | 4 hours | 7.53 |
| 5-fluorouracil (5-FU) | 10 µM | 4 hours | 0.17 |
Data sourced from a study on HeLa cells, demonstrating the markedly greater incorporation of TFT into DNA. nih.gov
The metabolites of CF3-dC impact DNA replication in two distinct ways. Firstly, trifluridine triphosphate (TFT-TP) acts as a substrate for DNA polymerases but is an inefficient one. glenresearch.com In vitro DNA replication assays have demonstrated that the rate of DNA synthesis is significantly lower when TFT-TP is used as a precursor compared to the natural nucleotide, deoxythymidine triphosphate (dTTP). glenresearch.com Although TFT-TP can be incorporated into a growing DNA strand, it competes only weakly with dTTP.
Secondly, once trifluridine is incorporated into the DNA template strand, it acts as an obstacle to replicative DNA polymerases (such as Polδ and Polε), impeding their progress and delaying DNA synthesis. glenresearch.com This stalling of the replication fork leads to a condition known as DNA replication stress (DRS), a major source of genomic instability. glenresearch.com
While direct biophysical data on the thermodynamic stability of DNA containing 5-(trifluoromethyl)cytosine or trifluridine are limited in the provided search results, the presence of the bulky and highly electronegative trifluoromethyl (-CF3) group at the 5-position of the pyrimidine (B1678525) ring is expected to perturb the local DNA structure. nih.gov This perturbation likely affects base-stacking interactions and the local geometry of the sugar-phosphate backbone. nih.gov The functional consequence of this structural alteration is evident in its role as an obstacle for DNA polymerases, which suggests that the incorporated base interferes with the formation of a standard Watson-Crick base pair and disrupts the normal replication process. glenresearch.com
The stalling of replication forks and the presence of an abnormal nucleotide within the DNA trigger a cellular DNA Damage Response (DDR). glenresearch.com The incorporation of trifluridine leads to the activation of key sensor proteins in the DDR pathway, particularly Ataxia Telangiectasia and Rad3-related (ATR) kinase. glenresearch.com ATR is recruited to sites of replication stress and, in turn, phosphorylates and activates its main effector kinase, Chk1. glenresearch.com This activation of the ATR-Chk1 pathway is a hallmark of the response to trifluridine-induced damage.
Interestingly, some studies suggest that despite massive incorporation into the genome, trifluridine induces few direct single- or double-strand breaks. Instead, the primary antiproliferative effect may stem from the induction of a sustained p53-dependent G2 phase cell cycle arrest. In cells lacking functional p53, the replication stress can lead to severe defects in sister chromatid separation during mitosis, ultimately causing apoptotic cell death. glenresearch.com
Table 2: Key Proteins in the DNA Damage Response (DDR) Activated by Trifluridine
| Protein | Role in DDR Pathway | Observation with Trifluridine |
|---|---|---|
| ATR | Primary sensor kinase for replication stress | Activated in response to FTD-induced replication fork stalling. glenresearch.com |
| Chk1 | Key effector kinase downstream of ATR | Phosphorylated at Ser345, indicating activation of the DDR. glenresearch.com |
| p53 | Tumor suppressor, key regulator of cell cycle arrest and apoptosis | Accumulates in response to FTD, leading to sustained G2 arrest. |
| p21 | Cyclin-dependent kinase inhibitor, downstream of p53 | Accumulates following p53 activation, contributing to cell cycle arrest. |
This table summarizes key protein activations involved in the cellular response to DNA damage induced by trifluridine, the metabolite of CF3-dC.
Enzyme Inhibition Profiles
In addition to its direct effects on DNA, a key metabolite of this compound is a potent inhibitor of a critical enzyme involved in DNA synthesis.
After this compound is metabolized to trifluridine (TFT), it is phosphorylated to trifluridine monophosphate (TFT-MP), also known as 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate (CF3dUMP). This monophosphate metabolite is a mechanism-based inhibitor of thymidylate synthase (TS). nih.govnih.gov TS is the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a crucial step in providing the building blocks for DNA replication.
The inhibition of TS by CF3dUMP is a complex process. The inhibitor binds to the active site of the enzyme, where the catalytic nucleophile Cysteine-198 attacks the C6 position of the pyrimidine ring. This activates the trifluoromethyl group, leading to the release of a fluoride (B91410) ion. Subsequently, the activated inhibitor forms a stable covalent complex with the enzyme. glenresearch.com Structural and biochemical studies have shown that the inhibitor becomes covalently bound to at least two amino acid residues in the active site: Cysteine-198 and Tyrosine-146. glenresearch.com This covalent adduct effectively inactivates the enzyme, depriving the cell of its ability to synthesize dTMP and further disrupting DNA synthesis. nih.gov
Cytidine (B196190) Deaminase Inhibition
A pivotal aspect of the mechanism of this compound (F3methyl-dCyd) involves the enzyme cytidine deaminase (CDA). escholarship.org This enzyme is crucial in the pyrimidine salvage pathway, where it deaminates cytidine and 2'-deoxycytidine (B1670253). escholarship.org Many nucleoside analogs used in chemotherapy are substrates for CDA, and their deamination can lead to inactivation and loss of pharmacological activity. escholarship.orgnih.gov
F3methyl-dCyd itself is a substrate for cytidine deaminase. aacrjournals.orgnih.gov In a strategic therapeutic approach, F3methyl-dCyd is often co-administered with a CDA inhibitor, such as tetrahydrouridine (B1681287) (H4Urd). aacrjournals.orgnih.gov This combination serves a dual purpose. The inhibition of systemic cytidine deaminase by tetrahydrouridine prevents the premature deamination and catabolism of F3methyl-dCyd in the body, thereby increasing its bioavailability. aacrjournals.org
Conversely, many tumor types, including certain leukemias and carcinomas of the lung and colon, exhibit elevated levels of cytidine deaminase. aacrjournals.orgnih.gov This high intratumoral CDA concentration can be exploited to selectively convert F3methyl-dCyd into its highly active metabolite, 5-trifluorothymidine (trifluridine), directly at the tumor site. aacrjournals.orgnih.gov This targeted conversion minimizes systemic toxicity while maximizing the concentration of the active cytotoxic agent within the cancer cells. aacrjournals.org Studies have shown that when tumor cytidine deaminase is extensively inhibited by high doses of H4Urd, the antitumor effect of F3methyl-dCyd diminishes, confirming that its conversion to 5-trifluorothymidine is a major pathway for its activity. aacrjournals.org
Potential for DNA Methyltransferase Modulation (as a nucleoside analog)
As a nucleoside analog, this compound has the potential to influence epigenetic patterns by modulating DNA methylation. DNA methyltransferases (DNMTs) are enzymes that establish and maintain methylation patterns, primarily by adding a methyl group to cytosine residues in DNA. nih.gov Analogs of cytidine can interfere with this process.
For instance, the related compound 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) is recognized as a DNA methyltransferase inhibitor. nih.gov Clinical studies have shown that by co-administering FdCyd with the cytidine deaminase inhibitor tetrahydrouridine, it is possible to achieve plasma concentrations of FdCyd known to inhibit DNA methylation in vitro, while minimizing its conversion to other cytotoxic metabolites like 5-fluorouracil. nih.gov Other analogs, such as 5-aza-2'-deoxycytidine, also function as potent inhibitors of DNA methylation. nih.govplos.org Research on the colon cancer HCT-116 cell line demonstrated that FdCyd and 5-aza-2'-deoxycytidine could decrease the expression of the DNMT1 gene. brieflands.com
Given that this compound is a structural analog of deoxycytidine, it is plausible that upon incorporation into DNA, it could similarly inhibit the action of DNA methyltransferases, leading to global hypomethylation and the re-expression of silenced tumor suppressor genes. This represents a potential, though less directly documented, mechanism of its anticancer action.
Inhibition of Topoisomerase Enzymes
The inhibition of topoisomerase enzymes is a mechanism of action for several cytotoxic agents. nih.gov Topoisomerases are critical enzymes that manage DNA topology during replication, transcription, and chromosome segregation. nih.gov Drugs known as topoisomerase poisons act by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and cell death. nih.gov While this is a known mechanism for drugs like etoposide (B1684455) and doxorubicin, direct evidence detailing the interaction between this compound and topoisomerase enzymes is not extensively covered in available literature. However, it has been noted that microinjection of the triphosphate form of a related compound, 5-methyl-2'-deoxycytidine (B118692), can lead to developmental arrest in various cell lines, a phenomenon that can be associated with profound disruption of DNA replication processes potentially involving topoisomerase activity. trilinkbiotech.com
Modulation of Cellular Signaling Pathways
The disruption of DNA metabolism and integrity by this compound and its metabolites triggers a cascade of cellular stress responses. These responses culminate in the activation of signaling pathways that halt cell proliferation and initiate programmed cell death.
Activation of Apoptotic Pathways (e.g., Caspase Activation, Mitochondrial Depolarization)
A primary consequence of treatment with nucleoside analogs is the induction of apoptosis, or programmed cell death. Research on related compounds provides a framework for the likely apoptotic mechanism of this compound. For example, the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine has been shown to induce apoptosis in various cancer cell lines. plos.orgnih.govnih.gov This process often involves the activation of key executioner proteins, such as caspase 3, which cleaves essential cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. plos.org The activation of apoptosis can be linked to the stabilization of tumor suppressor proteins like p53, which in turn can initiate the apoptotic cascade. plos.org In colon cancer cells, treatment with 5-aza-2'-deoxycytidine led to significant apoptosis induction. nih.govnih.gov Similarly, 5-fluoro-2'-deoxycytidine was also found to induce apoptosis in HCT-116 colon cancer cells. brieflands.com
The table below summarizes findings on apoptosis induction by related nucleoside analogs.
| Compound | Cell Line | Effect | Reference |
| 5-aza-2'-deoxycytidine | FaDu (HNSCC) | Induced apoptosis in vitro and in vivo. | plos.org |
| 5-aza-2'-deoxycytidine | Caco-2 (Colon) | Induced apoptosis; effect enhanced with Trichostatin A. | nih.govnih.gov |
| 5-fluoro-2'-deoxycytidine | HCT-116 (Colon) | Significantly induced apoptosis. | brieflands.com |
Induction of Reactive Oxygen Species (ROS)
The metabolism of fluoropyrimidines is often associated with the generation of reactive oxygen species (ROS). nih.govbiomolther.org ROS are chemically reactive molecules containing oxygen that, at high levels, can induce significant damage to cell structures, including lipids, proteins, and nucleic acids, a condition known as oxidative stress. researchgate.netplos.org The cytotoxic effects of 5-fluorouracil (5-FU), a downstream metabolite of some related analogs, are correlated with an increase in ROS production. nih.govresearchgate.net This ROS generation can be a key factor in overcoming resistance to chemotherapy. biomolther.org In some cancer cells, the induction of ROS is a critical step for initiating apoptosis. biomolther.org For instance, in 5-FU-resistant colon cancer cells, ROS produced by the enzyme dual oxidase 2 (DUOX2) was shown to promote cellular changes associated with metastasis. nih.gov Given that this compound is metabolized to 5-trifluorothymidine, which disrupts nucleotide pools, it is plausible that this metabolic stress contributes to an increase in intracellular ROS levels, further enhancing its cytotoxic effects.
Cell Cycle Arrest (e.g., S-phase)
A hallmark of drugs that interfere with DNA synthesis is their ability to cause cell cycle arrest. The major mechanism of action for this compound proceeds via its metabolite, 5-trifluorothymidine-5′-monophosphate, which is a potent inhibitor of thymidylate synthetase. aacrjournals.orgnih.gov This enzyme is essential for the de novo synthesis of thymidine (B127349), a critical component of DNA. Inhibition of thymidylate synthetase depletes the intracellular pool of thymidine triphosphate, leading to an imbalance with other deoxynucleotides. This imbalance stalls DNA replication forks, causing an arrest of the cell cycle, typically in the S-phase, which is the phase of active DNA synthesis. nih.gov
Studies on the related analog 5-fluoro-2'-deoxycytidine (FCdR) have shown it can induce cell cycle arrest, although in HCT116 colon cancer cells, this arrest occurred in the G2/M phase. nih.gov This arrest was linked to the activation of the DNA damage response pathway. nih.gov Another related metabolite, 5-fluoro-2'-deoxyuridine (FdUrd), was shown to cause S-phase arrest in sensitive cell lines. nih.gov The ability to halt the cell cycle prevents cancer cells from proliferating and provides a window for apoptotic pathways to be initiated. youtube.com
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| 5-fluoro-2'-deoxycytidine (FCdR) | HCT116 (Colon) | Induced G2/M arrest. | nih.gov |
| 5-fluoro-2'-deoxyuridine (FdUrd) | SW620 (Colon) | Induced S-phase arrest. | nih.gov |
No Research Data Available on the Impact of this compound on Angiogenesis-Related Pathways
Extensive literature searches have not yielded any specific information regarding the direct effects of the chemical compound this compound on angiogenesis-related pathways, including the expression of Vascular Endothelial Growth Factor (VEGF).
Despite a thorough review of available scientific databases and research articles, no studies were identified that specifically investigate the molecular mechanisms of action of this compound in the context of angiogenesis. Research on related compounds, such as 5-Aza-2'-deoxycytidine, has shown varied effects on VEGF expression, including the decreased expression of some angiogenic variants and the increased expression of an anti-angiogenic variant. nih.gov However, these findings cannot be extrapolated to this compound due to differences in their chemical structures and potential biological activities.
Similarly, while the related compound Trifluridine (5-(Trifluoromethyl)-2'-deoxyuridine) is a component of the anticancer drug TAS-102 and is sometimes used in combination with bevacizumab, a known VEGF inhibitor, this does not provide direct evidence of the anti-angiogenic properties of this compound itself.
Therefore, as of the current date, there is no scientific data available to populate the requested section on the "Impact on Angiogenesis-Related Pathways (e.g., VEGF expression)" for this compound.
Preclinical Biological Investigations
In Vitro Studies in Cellular Models
In vitro studies using various cell lines have been crucial in elucidating the mechanisms and spectrum of activity of 5-(Trifluoromethyl)-2'-deoxycytidine and its metabolites.
Antiproliferative Effects and Growth Inhibition in Cancer Cell Lines
Trifluridine (B1683248) (TFT), the active component of this compound, has demonstrated significant antiproliferative activity across a range of cancer cell lines. Its ability to inhibit cell growth is a cornerstone of its antineoplastic effect. The compound has been shown to inhibit the proliferation of various cancer cells in a dose-dependent manner. nih.gov
In studies on gastric cancer, TFT significantly inhibited the proliferation of HGC-27 and AGS human gastric cancer cells. nih.gov It has also shown potent growth-inhibitory effects against several other human gastric cancer cell lines, including MKN45, MKN74, and KATOIII, as well as their 5-fluorouracil (B62378) (5-FU)-resistant sublines. semanticscholar.org The antiproliferative capacity of TFT extends to triple-negative breast cancer (TNBC) cells, where it selectively inhibited the growth of cell lines such as MDA-MB-231, BT-549, and Hs578T, while showing less effect on non-tumor MCF-10A breast cells. researchgate.netnih.gov Further studies have established its cytotoxic effects in HeLa cervical cancer cells and H630 colon cancer cells. drugbank.comnih.gov The concentration required to inhibit cell proliferation by 50% (IC50) varies across cell lines, reflecting different sensitivities to the drug. For instance, after a 72-hour exposure, the IC50 for FTD was 0.87 µmol/L in HGC-27 cells and 2.36 µmol/L in AGS cells. nih.gov In breast cancer cell lines, treatment with 10 µM and 20 µM of TFT significantly inhibited proliferation. nih.gov
Table 1: Antiproliferative Activity of Trifluridine (TFT/FTD) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Growth Inhibition | Source |
|---|---|---|---|
| HGC-27 | Gastric Cancer | 0.87 µmol/L | nih.gov |
| AGS | Gastric Cancer | 2.36 µmol/L | nih.gov |
| MKN45 | Gastric Cancer | 0.23 µM | semanticscholar.org |
| MKN45/5FU | Gastric Cancer (5-FU Resistant) | 0.85 µM | semanticscholar.org |
| MKN74 | Gastric Cancer | 6.0 µM | semanticscholar.org |
| MKN74/5FU | Gastric Cancer (5-FU Resistant) | 7.0 µM | semanticscholar.org |
| KATOIII | Gastric Cancer | 2.7 µM | semanticscholar.org |
| KATOIII/5FU | Gastric Cancer (5-FU Resistant) | 2.7 µM | semanticscholar.org |
| MDA-MB-231 | Triple-Negative Breast Cancer | Significant inhibition at 5-20 µM | researchgate.net |
| BT-549 | Triple-Negative Breast Cancer | Significant inhibition at 5-20 µM | researchgate.net |
| Hs578T | Triple-Negative Breast Cancer | Significant inhibition at 5-20 µM | researchgate.net |
| HeLa | Cervical Cancer | 1 µM | drugbank.comnih.gov |
| HUVEC | Endothelial Cells | Viability drop at 3-5 μM | nih.gov |
Antiviral Activity in Viral Infection Models (e.g., Herpes Simplex Virus, Hepatitis Viruses)
Trifluridine has established potent antiviral activity, particularly against Herpes Simplex Virus (HSV). natap.org In vitro studies have consistently shown that it effectively inhibits the replication of HSV type 1 (HSV-1) and type 2 (HSV-2). nih.govmdpi.com Its mechanism of antiviral action involves its incorporation into viral DNA, which disrupts DNA replication and leads to the formation of defective proteins. natap.orgmdpi.com Trifluridine has also demonstrated efficacy against vaccinia virus and some strains of adenovirus in vitro. natap.orgmdpi.com
The compound is particularly useful in ophthalmic applications for treating herpetic keratitis. nih.gov Research has shown that trifluridine is effective against HSV strains that have developed resistance to other antiviral nucleoside analogs, such as idoxuridine (B1674378) and vidarabine. natap.org Furthermore, in vitro investigations have revealed a strong synergistic effect when trifluridine is combined with interferon-alpha, particularly against HSV isolates that are resistant to acyclovir.
While its activity against herpesviruses is well-documented, there is limited specific information in the public domain regarding the in vitro activity of this compound or trifluridine against hepatitis viruses such as Hepatitis B Virus (HBV) or Hepatitis C Virus (HCV). Studies on other related fluorinated nucleoside analogs have shown activity against HBV and HCV, suggesting a potential area for future investigation. natap.org
Comparative Cytotoxicity with Other Nucleoside Analogs
The cytotoxic profile of trifluridine has been compared with other nucleoside analogs, most notably 5-fluorouracil (5-FU). In a tissue culture model, the mean concentration of trifluridine required to inhibit human scleral fibroblast proliferation by 50% (ID50) was 8.50 µg/mL, whereas for 5-FU it was 0.43 µg/mL, indicating 5-FU was more potent in this specific cell type. However, in rabbit corneal epithelial cells, the ID50 levels were more comparable at 0.24 µg/mL for trifluridine and 0.42 µg/mL for 5-FU.
In gastric cancer cell lines, trifluridine demonstrated potent activity even in cells resistant to 5-FU. For example, the MKN45/5FU cell line, which was 14.3-fold more resistant to 5-FU than its parent line, was still sensitive to trifluridine (IC50 of 0.85 µM). semanticscholar.org This suggests that trifluridine can overcome certain mechanisms of 5-FU resistance. semanticscholar.org A key mechanistic difference is the significantly greater extent of trifluridine's incorporation into the DNA of cancer cells compared to 5-FU. drugbank.com In HeLa cells, the amount of trifluridine incorporated into DNA was over 300-fold greater than that of 5-FU at their respective IC50 concentrations over a 4-hour period. drugbank.comnih.gov This extensive DNA incorporation is a major contributor to its cytotoxic effect. drugbank.comnih.gov
Table 2: Comparative Cytotoxicity and DNA Incorporation of Trifluridine (TFT/FTD) vs. Other Nucleoside Analogs
| Parameter | Cell Line | Trifluridine | 5-Fluorouracil (5-FU) | Floxuridine (FdUrd) | Source |
|---|---|---|---|---|---|
| ID50 (5-day exposure) | Human Scleral Fibroblasts | 8.50 µg/mL | 0.43 µg/mL | Not Tested | |
| ID50 (5-day exposure) | Rabbit Corneal Epithelial Cells | 0.24 µg/mL | 0.42 µg/mL | Not Tested | |
| IC50 (72h exposure) | MKN45 Gastric Cancer | 0.23 µM | 0.93 µM | Not Tested | semanticscholar.org |
| IC50 (72h exposure) | MKN45/5FU (Resistant) | 0.85 µM | 13.3 µM | Not Tested | semanticscholar.org |
| DNA Incorporation (4h) | HeLa Cells | 62.2 pmol/1x10⁶ cells | 0.17 pmol/1x10⁶ cells | 7.53 pmol/1x10⁶ cells | drugbank.comnih.gov |
Cellular Uptake and Intracellular Fate
The journey of this compound into a cell and its subsequent activation are critical for its therapeutic effect. The compound is transported into cells via nucleoside transporters. nih.gov Studies on H630 colon cancer cells have indicated that equilibrative nucleoside transporters (hENTs) are involved in this process, as decreased hENT expression was linked to drug resistance. nih.gov
Once inside the cell, this compound is a prodrug that is deaminated by cytidine (B196190) deaminase to form trifluridine (TFT). TFT is then phosphorylated into its active forms. The initial phosphorylation to trifluridine monophosphate is catalyzed by thymidine (B127349) kinase. nih.govdrugbank.comnih.gov This step is crucial, and decreased activity of thymidine kinase has been identified as a mechanism of resistance. nih.gov The monophosphate form can inhibit thymidylate synthase, a key enzyme in the DNA synthesis pathway. researchgate.netnih.govnih.gov
Subsequently, the monophosphate is further phosphorylated to trifluridine triphosphate (TFT-TP). drugbank.comnih.gov This triphosphate form is the substrate for DNA polymerase and gets incorporated directly into DNA, leading to DNA damage and dysfunction, which ultimately triggers cell death. researchgate.netnatap.org Trifluridine is eventually catabolized by the enzyme thymidine phosphorylase to an inactive metabolite, 5-(trifluoromethyl)uracil (B1200052) (FTY).
In Vivo Efficacy Studies in Preclinical Animal Models
Following promising in vitro results, the efficacy of this compound and trifluridine has been evaluated in various animal models of cancer, providing essential preclinical data.
Efficacy Evaluation in Orthotopic and Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, have been instrumental in demonstrating the in vivo antitumor activity of trifluridine. In a subcutaneous xenograft model using HGC-27 gastric cancer cells, treatment with trifluridine (as part of TAS-102) inhibited tumor growth by 13.45% compared to the control group. nih.gov
Similarly, significant antitumor activity was observed against MKN45/5FU gastric cancer xenografts, demonstrating that trifluridine can overcome 5-FU resistance in an in vivo setting. semanticscholar.org In a triple-negative breast cancer model, systemic administration of trifluridine significantly attenuated the growth of implanted tumors, as evidenced by reduced tumor weight and size. researchgate.net Immunohistochemical analysis of these tumors revealed lower levels of the proliferation markers Ki67 and PCNA, and higher levels of the DNA damage marker γ-H2AX and the apoptosis marker cleaved caspase-7 in the treated group. researchgate.net
Early studies also showed that 5-Trifluoromethyl-2'-deoxycytidine, when administered with the cytidine deaminase inhibitor tetrahydrouridine (B1681287), demonstrated superior efficacy compared to trifluridine alone in mouse models of adenocarcinoma 755 and Lewis lung carcinoma.
Table 3: In Vivo Efficacy of Trifluridine (TFT/CF3dUrd) in Preclinical Animal Models
| Cancer Model | Animal Model | Key Findings | Source |
|---|---|---|---|
| HGC-27 Xenograft | Nude Mice | 13.45% tumor growth inhibition (as TAS-102) | nih.gov |
| MKN45/5FU Xenograft | Nude Mice | Significant antitumor activity against 5-FU resistant tumors | semanticscholar.org |
| Triple-Negative Breast Cancer Xenograft | Nude Mice | Obvious reduction in tumor weight and size | researchgate.net |
| Adenocarcinoma 755 | C57BL X DBA/2 F1 Mice | Heightened efficacy when co-administered with tetrahydrouridine | |
| Lewis Lung Carcinoma | C57BL X DBA/2 F1 Mice | Heightened efficacy when co-administered with tetrahydrouridine | |
| Sarcoma 180 | Mice | ED50 of 63 mg/kg/day for CF3dUrd |
An article focusing solely on the preclinical biological investigations of This compound cannot be generated at this time.
Extensive searches for scientific literature concerning the preclinical pharmacokinetics, pharmacodynamics, and animal model selection for "this compound" have not yielded sufficient data to produce a scientifically accurate and informative article as requested.
The available research predominantly focuses on related but structurally distinct compounds, such as:
5-Fluoro-2'-deoxycytidine (B1672315) (FdCyd) nih.gov
5-Aza-2'-deoxycytidine (Decitabine) nih.gov
5-Trifluoromethyl-2'-deoxyuridine (Trifluridine) nih.govnih.gov
Due to the strict instruction to focus exclusively on "this compound," it would be scientifically inaccurate and misleading to extrapolate or substitute findings from these other compounds. Each molecule possesses a unique chemical structure that dictates its specific biological activity, metabolic pathways, and interactions within a biological system.
Therefore, to ensure the integrity and accuracy of the information provided, no content for the requested outline sections can be created. Generating an article would require speculation or the incorrect use of data from other compounds, which would not meet the standards of a professional and authoritative scientific document.
Structure Activity Relationship Sar Studies
Impact of the 5-Trifluoromethyl Group on Biological Activity
The introduction of a trifluoromethyl (CF3) group at the 5-position of the pyrimidine (B1678525) ring is a critical modification that significantly enhances the compound's biological profile. The CF3 group is a bulky, highly lipophilic, and electron-withdrawing substituent that distinguishes it from endogenous nucleosides.
The primary mechanism of action for the related compound, trifluridine (B1683248) (5-trifluoromethyl-2'-deoxyuridine), involves its phosphorylation and subsequent incorporation into DNA. drugbank.com Once integrated into the DNA strand, the trifluridine residue disrupts DNA synthesis and function. drugbank.comlonsurfhcp.com Investigations into synthetic DNA oligonucleotides containing a trifluridine residue have shown that its presence can cause DNA polymerase to stall, thereby inhibiting DNA replication. nih.gov For instance, human DNA polymerase alpha exhibits a strong arrest one nucleotide after the trifluridine site in the template strand. nih.gov
The CF3 group's properties are key to this activity. It is known to increase the potency of drug candidates by forming multipolar interactions with carbonyl groups within target proteins. mdpi.com In the context of pyrimidine analogs, the 5-trifluoromethyl group allows the monophosphate metabolite to act as an inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines. nih.gov While not as potent a TS inhibitor as the metabolite of 5-fluorouracil (B62378) (5-FU), the metabolite of trifluridine does form a moderately stable covalent complex with the enzyme. researchgate.net
Furthermore, the deamination of 5-(Trifluoromethyl)-2'-deoxycytidine can lead to the formation of trifluridine (5-trifluoromethyl-2'-deoxyuridine). This conversion is significant because most deoxycytidine analogs are susceptible to deamination, which can transform them into deoxyuridine analogs with their own distinct pharmacological activities. nih.gov The antitumor activity of trifluridine is well-established and relies on its incorporation into the DNA of cancer cells, leading to DNA dysfunction and inhibition of cell proliferation. drugbank.comnih.gov
A notable degradation product of trifluridine is 5-Carboxy-2'-deoxyuridine (B46656), which forms via hydrolysis. nih.gov This product has been shown to inhibit the growth of HEp-2 cells, indicating that even breakdown products can possess significant biological activity. nih.gov
Table 1: Impact of 5-Carboxy-2'-deoxyuridine (Hydrolysis Product) on Cell Growth
| Concentration (µM) | HEp-2 Cell Growth Inhibition (%) |
|---|---|
| 1.0 | 21 |
| 10 | 67 |
| 100 | 91 |
Data sourced from a study on the biological effects of 5-carboxy-2'-deoxyuridine. nih.gov
Role of Deoxyribose Moiety and Stereochemistry (e.g., L- vs. D-configuration)
The deoxyribose sugar is fundamental to the action of nucleoside analogs, as it is required for the sequential phosphorylation to the active triphosphate form and subsequent recognition by DNA polymerases for incorporation into DNA. nih.govmdpi.com The stereochemistry of this sugar moiety—specifically whether it is in the natural D-configuration or the unnatural L-configuration—has profound implications for biological activity.
Naturally occurring sugars are typically in the D-form. masterorganicchemistry.com Consequently, enzymes such as kinases and polymerases have evolved to recognize and process D-nucleosides. While most successful nucleoside analogs retain the D-configuration to act as effective substrates or inhibitors, the study of L-enantiomers has revealed unique and sometimes advantageous properties.
A study specifically synthesized and evaluated 5-(trifluoromethyl)-β-L-2'-deoxyuridine (L-TFT), the L-enantiomer of the standard D-form, trifluridine (TFT). nih.gov The findings highlighted key stereospecific differences:
Enzyme Interaction : L-TFT was found to inhibit herpes simplex virus type 1 (HSV-1) thymidine (B127349) kinase (TK) with an activity comparable to the D-enantiomer (TFT) and had no effect on human TK. It was also phosphorylated by the viral enzyme with similar efficiency to TFT. nih.gov
Metabolic Stability : A significant advantage of the L-configuration was its resistance to degradation. L-TFT was resistant to hydrolysis by human thymidine phosphorylase, an enzyme that rapidly degrades the D-enantiomer. nih.gov
Biological Activity : Despite the favorable enzyme interaction and metabolic stability, L-TFT showed no anti-HSV-1 or anti-HSV-2 activity when evaluated in cell cultures. nih.gov
This lack of whole-cell activity for the L-enantiomer, despite its activity at the enzyme level, suggests that other steps, such as subsequent phosphorylation steps or the ultimate interaction with viral DNA polymerase, are strictly stereospecific and favor the D-configuration. This underscores the critical importance of the natural D-deoxyribose configuration for the ultimate biological effect of this class of compounds. For many other nucleoside analogs, such as emtricitabine, the L-enantiomer has been found to be significantly more potent than its D-counterpart, demonstrating that the optimal stereochemistry is specific to the compound and its target. nih.gov
Modifications to the Pyrimidine Ring and Their Functional Consequences
Modifications to the pyrimidine ring, beyond the crucial 5-position substituent, can dramatically alter the compound's function, metabolism, and mechanism of action. These changes can affect enzyme recognition, metabolic stability, and the ultimate cytotoxic or antiviral effects.
One significant transformation is the deamination of the cytidine (B196190) analog to its corresponding uridine (B1682114) form. Deoxycytidine analogs are often substrates for deoxycytidine monophosphate deaminase (dCMPD), which converts the monophosphate form of this compound into trifluridine monophosphate. nih.gov This enzymatic conversion is a critical metabolic step, effectively turning the cytidine analog into a uracil (B121893) analog, which then acts as a thymidylate synthase inhibitor and gets incorporated into DNA. nih.govnih.gov
Another important modification is the hydrolysis of the 5-trifluoromethyl group. Under basic conditions, the CF3 group of trifluridine can hydrolyze to a carboxyl group, forming 5-Carboxy-2'-deoxyuridine. nih.gov This hydrolysis is pH-dependent and occurs at physiological temperatures. nih.gov The resulting 5-carboxy derivative is not merely an inactive metabolite; it exhibits its own biological activity by inhibiting the de novo pyrimidine biosynthetic pathway at a different point than its parent compound. nih.gov However, it lacks the antiviral activity of the parent compound and is not a substrate or inhibitor for thymidine kinase. nih.gov
Table 2: Half-life of Trifluridine Hydrolysis to 5-Carboxy-2'-deoxyuridine at 37°C
| pH | Half-life (hours) |
|---|---|
| 7.0 | 45.7 |
| 7.5 | 20.6 |
| 8.0 | 11.9 |
Data sourced from a study on the base-catalyzed hydrolysis of 5-trifluoromethyl-2'-deoxyuridine. nih.gov
These examples demonstrate that even seemingly minor modifications to the pyrimidine ring, whether through enzymatic action or chemical degradation, can have significant functional consequences, leading to metabolites with different activity profiles.
Design and Evaluation of Prodrug Strategies
A major challenge with many nucleoside analogs, including trifluridine (the uracil analog of this compound), is their short biological half-life due to rapid metabolism. To overcome this limitation, various prodrug strategies have been developed. A prodrug is a chemically modified, inactive or less active form of a drug that, after administration, is converted into the active parent drug through enzymatic or chemical processes. mdpi.com This approach can improve pharmacokinetic properties like absorption and duration of action.
For trifluridine (CF3dUrd), its rapid elimination from plasma has been a barrier to its clinical use. Research has shown that prolonged exposure to the drug is significantly more effective. For example, the toxicity of CF3dUrd against HeLa cells was 10,000 times greater with a 24-hour treatment compared to a 1-hour treatment at the same concentration. To achieve sustained exposure, several "depot" or prodrug forms of CF3dUrd have been designed and evaluated. These prodrugs are modified at the hydroxyl groups of the deoxyribose moiety or at the N3 position of the pyrimidine ring.
Studies in mice with sarcoma 180 tumors demonstrated that these prodrugs were more effective than the parent compound when administered orally. The efficacy of these prodrugs correlated inversely with the residence time of the released CF3dUrd in the plasma, highlighting the success of the depot strategy.
Table 3: Efficacy of Trifluridine (CF3dUrd) Prodrugs in Mice
| Compound | ED50 (mg/kg/day) | Therapeutic Index |
|---|---|---|
| Trifluridine (CF3dUrd) | 63 | 0.78 |
| 5'-O-Hexanoyl-CF3dUrd | 19 | 1.89 |
| N3-p-butylbenzoyl-CF3dUrd | 34 | 1.21 |
| 5'-O-benzyloxymethyl-CF3dUrd | 10 | 1.40 |
| 3'-O-benzyl-CF3dUrd | 13 | 2.15 |
ED50 represents the dose required for 50% tumor growth inhibition. The therapeutic index was calculated as the dose producing 50% inhibition of body-weight gain divided by the ED50. Data sourced from a study on depot forms of CF3dUrd.
These results show that prodrugs, particularly 3'-O-benzyl-CF3dUrd, not only required a lower dose for the same effect but also had a significantly better therapeutic index, making them more promising candidates for clinical application. Another successful clinical strategy involves co-administering trifluridine with tipiracil (B1663634), an inhibitor of the enzyme responsible for its degradation (thymidine phosphorylase), which increases the bioavailability and efficacy of trifluridine. lonsurfhcp.comnih.gov
Advanced Analytical and Methodological Approaches
Chromatographic Techniques for Detection and Quantification
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the quantitative analysis of CF₃dC and its derivatives. These methods allow for the precise separation and measurement of the compound from complex biological samples.
HPLC is a highly effective technique for the quantitative determination of 5-(Trifluoromethyl)-2'-deoxycytidine and its related antimetabolites. nih.gov An isocratic, ion-paired, reversed-phase HPLC method has been developed for this purpose, enabling the separation and analysis of the prodrug and its metabolic products. nih.gov This technique can achieve a total analysis time of 45 minutes, which includes the quantitation of primary DNA and RNA constituents. nih.gov The detection limit for unlabeled CF₃dC and its antimetabolites is approximately 1 picomole. nih.gov
Different HPLC columns and conditions can be employed to optimize the separation of various deoxynucleosides. nih.gov For instance, a Luna C18 column can separate a range of nucleosides and deoxynucleosides within a 10-minute run time, while an Agilent C18 column can achieve separation in 4.5 minutes. nih.gov These methods are crucial for accurately quantifying levels of modified nucleosides within DNA digests. nih.gov
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Description | Source |
|---|---|---|
| Technique | Isocratic, ion-paired, reversed-phase HPLC | nih.gov |
| Column | Luna C18 or Agilent C18 | nih.gov |
| Mobile Phase | Varies; can include deionized water, phosphate (B84403) buffer, and methanol | nih.gov |
| Detection Limit | ~1 pmol for unlabeled compounds | nih.gov |
| Analysis Time | ~45 minutes (including DNA/RNA constituents) | nih.gov |
| Recovery Rate | >90% | nih.gov |
Effective analysis of CF₃dC requires its efficient extraction and purification from various biological matrices, including DNA, RNA, and free nucleotide pools. nih.gov The initial step in purification from cellular samples is lysis, which disrupts the cells to release the nucleic acids into a solution. promega.com
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic methods are indispensable for investigating the structural details of CF₃dC and its influence on the conformation of DNA once incorporated.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for studying conformational changes in nucleic acids. acs.org The fluorine nucleus (¹⁹F) has advantageous properties for NMR, including a nuclear spin of ½, 100% natural abundance, and a high magnetogyric ratio, resulting in a sensitivity that is 83% of that of ¹H NMR. oup.com The chemical shifts of fluorine are highly sensitive to its local chemical environment, making it an excellent probe for conformational changes. acs.orgoup.com
The incorporation of nucleosides containing a trifluoromethyl (CF₃) group, such as CF₃dC, into oligonucleotides allows researchers to track conformational transitions, like the B-to-Z DNA transition, using ¹⁹F NMR spectroscopy. acs.org The significant change in the ¹⁹F chemical shift provides a clear signal of the alteration in the DNA's helical structure. acs.org The absence of fluorine in natural biological molecules ensures that the ¹⁹F NMR spectra are simple and easy to interpret. oup.com
Table 2: ¹⁹F NMR Chemical Shift Properties for Structural Analysis
| Property | Significance | Source |
|---|---|---|
| Sensitivity | 83% of ¹H NMR, allowing for detection of small quantities. | oup.com |
| Natural Abundance | 100%, no isotopic enrichment needed. | oup.com |
| Spectral Simplicity | Absence of natural fluorine background simplifies spectra. | oup.com |
| Conformational Sensitivity | Chemical shifts are highly responsive to changes in the local molecular environment and DNA conformation. | acs.org |
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive and specific method for identifying and quantifying metabolites. nih.govijpras.com High-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF) and Orbitrap, provide accurate mass measurements that help in determining the elemental composition of drug metabolites. ijpras.com
The process of metabolite identification involves comparing the mass spectra of potential metabolites in biological samples to known standards or predicting fragmentation patterns. biospec.net Techniques like tandem mass spectrometry (MS/MS) are used to fragment parent ions into daughter ions, providing structural information. nih.gov For instance, a challenge in analyzing nucleoside analogues is distinguishing between compounds with very similar molecular weights, which requires excellent chromatographic separation prior to mass spectrometric detection. nih.gov This approach has been successfully used to measure the incorporation of nucleoside analogs into genomic DNA and to identify various modified nucleosides in biological fluids like urine. nih.govnih.gov
Methods for DNA Incorporation and Damage Detection (e.g., Comet Assay)
The incorporation of CF₃dC into DNA can lead to DNA damage, a phenomenon that can be detected and quantified using specialized assays. Research has shown that the triphosphate form of the related compound 5-trifluoromethyl-2'-deoxyuridine (CF₃dUTP) is incorporated into DNA by DNA polymerases, and its presence in the DNA template can inhibit further DNA replication. nih.gov
The Comet Assay, or single-cell gel electrophoresis, is a sensitive and widely used method for quantifying DNA damage, including single- and double-strand breaks, at the level of individual cells. nih.govmcgillradiobiology.ca The principle of the assay involves embedding cells in a thin layer of agarose (B213101) on a microscope slide, lysing the cells to release the DNA, and then subjecting the slide to electrophoresis. mcgillradiobiology.cayoutube.com Under the electric field, fragmented DNA migrates away from the nucleus, forming a "tail" that resembles a comet. nih.gov
The extent of DNA damage is directly proportional to the amount of DNA in the tail. nih.gov The assay can be performed under alkaline conditions to detect single-strand breaks and alkali-labile sites or under neutral conditions primarily for double-strand breaks. nih.gov The results can be quantitatively analyzed by measuring parameters such as the "tail moment." nih.gov This method is valuable for assessing the genotoxic effects of compounds like CF₃dC that are incorporated into DNA. nih.govnih.gov
Table 3: Overview of the Comet Assay for DNA Damage Detection
| Step | Description | Source |
|---|---|---|
| 1. Cell Immobilization | Cells are mixed with low melting point agarose and fixed on a slide. | mcgillradiobiology.ca |
| 2. Lysis | Cells are treated with a lysis buffer to break down the cell and nuclear membranes, releasing the DNA. | mcgillradiobiology.ca |
| 3. Electrophoresis | An electric field is applied, causing the negatively charged, fragmented DNA to migrate towards the anode. | mcgillradiobiology.ca |
| 4. Staining & Visualization | DNA is stained with a fluorescent dye and visualized under a microscope. | youtube.com |
| 5. Quantification | The amount of DNA in the "comet tail" is measured to quantify the level of DNA damage. | nih.gov |
Emerging Research Areas and Future Directions
Applications in Epigenetic Research and Gene Reactivation
The role of 5-(Trifluoromethyl)-2'-deoxycytidine and its active form, trifluridine (B1683248), is an expanding area of interest in the field of epigenetics, particularly in the context of gene reactivation. Epigenetic modifications, such as DNA methylation, are crucial in regulating gene expression, and their dysregulation is a hallmark of many diseases, including cancer.
Analogous to other nucleoside inhibitors like 5-aza-2'-deoxycytidine (decitabine), which are known to inhibit DNA methyltransferases (DNMTs), this compound is being explored for its potential to reverse aberrant gene silencing. nih.govnih.gov The incorporation of such analogs into DNA can lead to the hypomethylation and subsequent reactivation of tumor suppressor genes that have been silenced by hypermethylation. nih.govnih.gov For instance, studies on the related compound 5-fluoro-2'-deoxycytidine (B1672315) have demonstrated its ability to inhibit DNA methylation and up-regulate the expression of cancer-related genes, leading to cell cycle arrest and activation of the DNA damage response pathway. ft.comnih.gov
Recent high-throughput screening has identified trifluridine as a molecule that can suppress homology-directed repair (HDR) and enhance non-homologous end joining (NHEJ)-mediated gene knockout. mdpi.com This finding suggests a potential application in the field of gene editing, where precise control over DNA repair pathways is essential. By modulating the cellular DNA repair machinery, this compound could become a valuable tool in both basic research and the development of novel therapeutic strategies centered on epigenetic regulation. Furthermore, research on 5-aza-2'-deoxycytidine has shown it can induce the expression of clock genes like PER2, suggesting that nucleoside analogs can influence circadian rhythms, a process often dysregulated in cancer. researchgate.net
Development of Novel Conjugates and Delivery Systems
A significant challenge in the clinical application of nucleoside analogs like this compound is their metabolic instability and potential for off-target toxicity. To address these limitations, researchers are actively developing novel conjugates and drug delivery systems.
One promising approach is the use of oligonucleotide-based delivery. Short oligonucleotides containing a nucleoside analog can enhance cellular uptake and protect the drug from enzymatic degradation. nih.gov For example, studies with 5-aza-2'-deoxycytidine have shown that its incorporation into a dinucleotide can dramatically decrease its deamination by cytidine (B196190) deaminase, a key enzyme in its catabolism. nih.gov This strategy could be adapted for this compound to improve its pharmacokinetic profile and therapeutic index.
Another area of exploration is the development of "depot" forms of the active compound, trifluridine, to ensure prolonged exposure of tumor cells to the drug. Masked derivatives of trifluridine have been shown to maintain higher and more sustained plasma concentrations of the active drug, leading to enhanced antitumor activity compared to the parent compound. mdpi.com The development of nanoformulations, such as nanoparticles or liposomes, also represents a viable strategy to improve the targeted delivery of this compound to tumor tissues, thereby increasing its efficacy while minimizing systemic side effects. The general principles of peptide-drug conjugates, which utilize tumor-targeting peptides to deliver a cytotoxic payload, could also be applied to this compound to enhance its specificity for cancer cells. mayoclinic.org
Rational Design of Combination Therapies
The future of this compound in clinical practice will likely involve its use in combination with other therapeutic agents. The rationale behind this approach is to target multiple pathways involved in tumor growth and survival, overcome drug resistance, and achieve synergistic antitumor effects.
A key combination that has already demonstrated clinical success is the co-administration of trifluridine (the active metabolite of this compound) with the thymidine (B127349) phosphorylase inhibitor, tipiracil (B1663634). nih.govtga.gov.au Tipiracil prevents the rapid degradation of trifluridine, thereby increasing its bioavailability and allowing for effective oral administration. nih.govtga.gov.au This combination, known as TAS-102 or Lonsurf, has shown efficacy in patients with refractory metastatic colorectal cancer. ascopubs.orgclevelandclinic.org
Building on this, ongoing research is exploring the combination of trifluridine/tipiracil with other agents. For example, combining it with bevacizumab, an anti-VEGF biological therapy, has shown synergistic anti-tumor activity. nih.gov Bevacizumab appears to increase the bioavailability of trifluridine within the tumor, leading to enhanced DNA incorporation and tumor growth inhibition. nih.gov Clinical trials are also investigating combinations with other chemotherapeutic agents like capecitabine (B1668275) and irinotecan. clinicaltrials.gov Furthermore, preclinical studies have shown that combining trifluridine with cryptotanshinone (B1669641) can lead to synergistic anticancer effects in gastric cancer by modulating the STAT3 signaling pathway. nih.gov The combination of epigenetic drugs with chemotherapy or immunotherapy is a rapidly advancing field, with the potential to re-sensitize resistant tumors and enhance anti-tumor immune responses. nih.gov
| Combination Agent | Rationale | Potential Effect |
| Tipiracil | Inhibits thymidine phosphorylase, preventing the rapid degradation of trifluridine. nih.govtga.gov.au | Increased bioavailability and efficacy of trifluridine. tga.gov.au |
| Bevacizumab | Anti-VEGF therapy that may increase the intratumoral concentration of trifluridine. nih.gov | Synergistic antitumor activity. nih.gov |
| Capecitabine | A chemotherapeutic agent that can be combined with trifluridine/tipiracil. clinicaltrials.gov | To evaluate the activity and safety of the combination in metastatic colorectal cancer. clinicaltrials.gov |
| Cryptotanshinone | A natural compound that can modulate signaling pathways. nih.gov | Synergistic inhibition of gastric cancer cell proliferation via STAT3 pathway modulation. nih.gov |
| Epigenetic Drugs (e.g., HDAC inhibitors) | Targeting different epigenetic mechanisms (DNA methylation and histone modification). nih.gov | Potential for synergistic gene reactivation and enhanced antitumor effects. nih.gov |
Further Elucidation of Nucleoside Metabolism and Enzyme Specificity
A deeper understanding of the metabolism of this compound and the specificity of the enzymes involved is crucial for optimizing its therapeutic use. It is established that this compound acts as a prodrug that is converted to its active form, 5-trifluorothymidine (trifluridine). A critical step in its metabolism is its susceptibility to deamination by cytidine deaminase. nih.gov
The co-administration of a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287), has been shown to decrease the systemic deamination of this compound. nih.gov This not only prevents its catabolism but also allows for a more selective conversion to trifluridine at the tumor site, particularly in tumors with high levels of cytidine deaminase. nih.gov This suggests a strategy for tumor-targeted therapy.
The metabolism of the related compound, 5-fluoro-2'-deoxycytidine, involves two main pathways: (i) phosphorylation by deoxycytidine kinase followed by deamination by deoxycytidylate deaminase, and (ii) deamination by cytidine deaminase followed by phosphorylation by thymidine kinase. nih.govresearchgate.netscilit.com It is likely that this compound follows a similar metabolic fate. Further research is needed to fully characterize the kinetics and substrate specificity of these enzymes for this compound and its metabolites. This knowledge will be instrumental in predicting patient responses, minimizing drug resistance, and designing more effective dosing regimens. High-performance liquid chromatography techniques have been developed for the quantitative analysis of this compound and its metabolites, which will aid in these pharmacokinetic and metabolic studies. nih.gov
| Enzyme | Role in Metabolism | Impact on this compound |
| Cytidine Deaminase | Catalyzes the deamination of cytidine and its analogs. nih.govnih.gov | A key enzyme in the systemic catabolism of this compound. Inhibition can increase efficacy. nih.gov |
| Deoxycytidine Kinase | Phosphorylates deoxycytidine and its analogs to their monophosphate forms. nih.govresearchgate.net | Likely involved in the initial activation step of one of the metabolic pathways. nih.gov |
| Deoxycytidylate Deaminase | Deaminates deoxycytidylate and its analogs. nih.govresearchgate.net | May be involved in the conversion to the thymidylate analog after initial phosphorylation. nih.gov |
| Thymidine Kinase | Phosphorylates thymidine and its analogs. tga.gov.aunih.gov | Responsible for phosphorylating trifluridine (formed after deamination) to its active monophosphate form. tga.gov.au |
| Thymidine Phosphorylase | Degrades thymidine and its analogs, including trifluridine. nih.govtga.gov.au | A key enzyme in the catabolism of the active drug, trifluridine. Inhibition by tipiracil increases trifluridine's half-life. nih.govtga.gov.au |
Exploration of New Therapeutic Indications Beyond Antiviral and Anticancer Activity
While the primary focus of research on this compound has been its application as an antiviral and anticancer agent, its fundamental mechanism of action—interfering with DNA synthesis and function—suggests potential utility in other therapeutic areas. drugbank.com The exploration of these new indications is an emerging area of research.
Given the role of epigenetic dysregulation in a variety of diseases, there is potential for the use of this compound in non-cancerous conditions characterized by aberrant gene methylation. For example, epigenetic modifications are increasingly recognized as playing a role in the pathogenesis of neurodegenerative diseases and chronic inflammatory conditions. mdpi.com While direct studies are lacking, the ability of nucleoside analogs to modulate gene expression could, in theory, be harnessed to treat these complex disorders.
Furthermore, novel derivatives of trifluoromethyl-containing compounds are being synthesized and evaluated for a range of biological activities. For instance, novel N-(2-sulfonylamino-5-trifluoromethyl-3-pyridyl)carboxamide derivatives have been developed as phospholipase A2 inhibitors with potential applications in the treatment of acute pancreatitis. nih.gov Although distinct from this compound, this research highlights the therapeutic potential of the trifluoromethyl group in medicinal chemistry. Future research may uncover unexpected applications for this compound or its derivatives in a broader spectrum of diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
